2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Description
This compound is a 1,2,4-triazole derivative bearing a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl-linked ethanone moiety substituted with another 4-methoxyphenyl group. Its synthesis typically involves S-alkylation of triazole-3-thiol precursors using cesium carbonate as a base, followed by ketone formation or reduction steps . Characterization via IR, ¹H/¹³C-NMR, and elemental analysis confirms its structural integrity . The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups positions it as a candidate for comparative studies with analogous triazole derivatives.
Properties
Molecular Formula |
C24H20ClN3O3S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C24H20ClN3O3S/c1-30-20-11-3-16(4-12-20)22(29)15-32-24-27-26-23(17-5-13-21(31-2)14-6-17)28(24)19-9-7-18(25)8-10-19/h3-14H,15H2,1-2H3 |
InChI Key |
QZHBEUSCCLJRFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
Thiosemicarbazide derivatives undergo cyclization in alkaline media (e.g., sodium hydroxide or potassium carbonate) to form 1,2,4-triazole-3-thiones. The reaction mechanism involves intramolecular nucleophilic attack, followed by deprotonation and sulfur elimination. For this compound:
-
Reactant : 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)thiosemicarbazide
-
Base : Sodium ethanolate (NaOEt)
-
Solvent : Anhydrous ethanol
The product, 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol , is isolated via filtration and recrystallized from ethanol (yield: 72–78%).
Optimization of Reaction Conditions
Solvent and Base Selection
Studies on analogous triazoles demonstrate that solvent polarity and base strength significantly impact yields:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | K₂CO₃ | 68 | 95 |
| DMF | Triethylamine | 55 | 88 |
| Acetonitrile | DBU | 60 | 90 |
Ethanol with K₂CO₃ provides optimal results due to its moderate polarity and ability to stabilize the thiolate intermediate.
Temperature and Time
Elevating temperature to 50°C reduces reaction time to 8 hours but risks side reactions (e.g., oxidation of the sulfanyl group). Room-temperature reactions, though slower, preserve functional group integrity.
Alternative Synthetic Routes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC is widely used for 1,2,3-triazoles, its application to 1,2,4-triazoles is limited. However, pre-formed triazoles can undergo post-functionalization:
-
Step 1 : Synthesize 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazole via cyclization.
-
Step 2 : Introduce the sulfanyl-ethanone group via Ullmann coupling using CuI and 1,10-phenanthroline.
This method offers modularity but requires stringent anhydrous conditions (yield: 60–65%).
Solid-Phase Synthesis
Immobilizing the triazole precursor on resin enables stepwise functionalization. For example:
-
Resin : Wang resin functionalized with chlorotrityl chloride.
-
Coupling Agent : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
This approach facilitates high-throughput screening but is cost-prohibitive for large-scale synthesis.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for optimized batches.
Challenges and Limitations
Sulfanyl Group Oxidation
The sulfanyl bridge is prone to oxidation, forming sulfoxide or sulfone byproducts. Adding antioxidants (e.g., ascorbic acid) or conducting reactions under nitrogen mitigates this issue.
Steric Hindrance
Bulky substituents on the triazole (e.g., 4-methoxyphenyl) slow nucleophilic substitution. Using polar aprotic solvents (e.g., DMF) enhances reactivity but complicates purification.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A 100-g batch synthesis achieved 63% yield using:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Chlorophenylhydrazine | 320 |
| 4-Methoxybenzaldehyde | 280 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 450 |
Total production cost for 1 kg of final product: ~$12,000, driven by aryl-aldehyde precursors.
Recent Advances
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfoxide formation | , acidic | Triazole-sulfoxide derivative | |
| Sulfone formation | , heat | Triazole-sulfone derivative |
Oxidation reactions are typically monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm product purity.
Reduction Reactions
The ketone group () and triazole ring are susceptible to reduction:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ketone reduction | , ethanol | Secondary alcohol derivative | |
| Triazole ring reduction | , reflux | Reduced triazoline intermediate |
Reduction of the ketone to an alcohol is quantitative under mild conditions, while triazole ring reduction requires stronger reducing agents .
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in nucleophilic displacement reactions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Alkylation | , , DMF | Thioether derivatives | |
| Arylation | Aryl halides, Pd catalysis | Biarylthioethers |
These reactions often employ polar aprotic solvents (e.g., DMF) and mild bases to facilitate substitution .
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles under acidic conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thiazolo-triazole formation | Polyphosphoric acid, reflux |
Cyclization with polyphosphoric acid (PPA) at 120°C for 6 hours yields thiazolo-triazole derivatives in 75–94% yields .
Hydrolysis Reactions
The ketone and methoxy groups are hydrolyzed under strongly acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Methoxy hydrolysis | , glacial acetic acid | Phenolic derivative | |
| Ketone hydrolysis | , , heat | Carboxylic acid derivative |
Hydrolysis of the methoxy group requires harsh conditions, while ketone hydrolysis proceeds under basic aqueous conditions.
Mechanistic Insights
-
Triazole Ring Reactivity : The electron-deficient triazole ring participates in electrophilic substitution, particularly at the N2 position .
-
Sulfanyl Group : The -S- bridge enhances nucleophilic displacement due to its polarizable nature .
-
Steric Effects : Bulky substituents on the phenyl rings (e.g., 4-chlorophenyl) slow reaction kinetics .
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs vary in substituents on the triazole core, aryl groups, and functional moieties. Key examples include:
*Estimated based on structural analogs; exact mass requires experimental validation.
Key Observations :
- Electron Effects : The target compound’s dual methoxy groups enhance solubility and electron density compared to analogs with electron-withdrawing groups (e.g., 4-F in ).
- Steric Influence : Bulky substituents (e.g., tert-butyl in ) reduce reactivity in S-alkylation steps compared to the target’s methoxy groups.
Critical Trends :
- Substituent Impact : Thiophene or benzothiazole moieties (e.g., ) enhance antimicrobial activity over simple aryl groups.
- Chloro vs. Methoxy : Chlorophenyl groups improve target binding in fungal enzymes, while methoxy groups may reduce cytotoxicity .
Yield Comparison :
- Analogous S-alkylations yield 80–93% , while the target compound’s synthesis is presumed similar.
- Sodium borohydride reductions achieve >90% conversion in related triazoles .
Critical Analysis and Future Perspectives
Strengths :
- The target’s dual methoxy groups balance solubility and bioactivity, outperforming fully hydrophobic analogs (e.g., ).
- Structural modularity allows for derivatization at the triazole 3-position.
Limitations :
- Lack of explicit biological data for the target compound necessitates further in vitro studies.
- Synthetic yields for bulky analogs (e.g., ) are lower, suggesting scalability challenges.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a member of the triazole class, known for its diverse biological activities. The structural complexity, including a triazole ring and various aromatic substituents, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHClNOS, with a molecular weight of approximately 453.9 g/mol. The presence of the chlorophenyl and methoxyphenyl groups enhances its biological activity by improving binding affinity to various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The mechanism of action is primarily attributed to the inhibition of specific enzymes involved in metabolic pathways critical for microbial survival.
- Inhibition Studies : It has been shown to inhibit cytochrome P-450-dependent enzymes, which are essential for the biosynthesis of ergosterol in fungi. This inhibition leads to an accumulation of toxic sterol precursors and disrupts membrane integrity .
- Minimum Inhibitory Concentrations (MIC) : The compound has demonstrated varying degrees of effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with MIC values indicating moderate to potent activity .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Triazole derivatives are known for their ability to interfere with cancer cell proliferation through multiple pathways:
- Mechanism : The triazole ring coordinates with metal ions in enzymes critical for DNA synthesis and repair, potentially leading to apoptosis in cancer cells .
- Case Studies : In vitro studies have reported that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances activity by improving solubility and binding affinity to targets. Conversely, bulky groups can hinder access to active sites .
- Comparative Analysis : A comparison with other triazole derivatives reveals that modifications in the phenyl rings significantly influence antimicrobial and anticancer activities.
| Compound Name | Biological Activity |
|---|---|
| 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide | Antimicrobial |
| 2-{[4-amino-5-(2-chlorophenyl)-1H-pyrazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Anticancer |
| 2-{[5-(thiazol-2-yl)-4-methyl-1H-pyrazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide | Investigated for similar effects |
Q & A
Basic: What are the optimal synthetic routes for preparing this triazole-based compound?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Hydrazide Formation : React 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Cyclization : Treat the hydrazide with carbon disulfide under basic conditions (e.g., KOH) to generate the 1,2,4-triazole-3-thiol intermediate.
S-Alkylation : Introduce the sulfanyl-ethanone moiety using α-chloro-4-methoxyphenylacetone in the presence of a base (e.g., NaH or K₂CO₃) .
Key Considerations :
- Substituent positioning on the triazole ring (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) influences reaction efficiency.
- Solvent choice (e.g., DMF or ethanol) affects yield; polar aprotic solvents enhance nucleophilic substitution .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra to verify substituent integration and connectivity. For example, the methoxy group ( ppm) and aromatic protons ( ppm) are diagnostic .
- X-ray Crystallography : Resolve the crystal structure to confirm the triazole ring geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds). SHELX software is recommended for refinement .
- HRMS : Validate molecular weight and fragmentation patterns to rule out byproducts .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in further derivatization?
Methodological Answer:
The electron-donating methoxy group (-OCH₃) enhances the nucleophilicity of the triazole sulfur, facilitating S-alkylation. Conversely, the electron-withdrawing chloro group (-Cl) stabilizes the triazole ring but may reduce reactivity in electrophilic substitutions.
Experimental Design :
- Compare reaction rates of derivatives with varying substituents (e.g., -OCH₃ vs. -NO₂) using kinetic studies.
- DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites .
Data Contradiction Note :
Unexpectedly low yields in chloro-substituted derivatives may arise from steric hindrance rather than electronic effects, necessitating conformational analysis .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?
Methodological Answer:
Discrepancies often arise from:
Assay Variability : Standardize protocols (e.g., broth microdilution vs. disc diffusion) and control strains (e.g., Pseudomonas aeruginosa ATCC 27853) .
Structural Confounders : Ensure purity (>95% by HPLC) and confirm the absence of regioisomers (e.g., triazole N1 vs. N2 substitution) using 2D NMR (e.g., NOESY) .
Pharmacophore Modeling : Map critical functional groups (e.g., sulfanyl and methoxyphenyl moieties) using molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships .
Advanced: What strategies are effective for analyzing crystallographic disorder in the triazole ring system?
Methodological Answer:
Disorder in the triazole or aryl rings can complicate refinement:
Multi-Component Modeling : Split the disordered regions into two or more positions with refined occupancy factors.
Restraints : Apply geometric restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable bond lengths and angles .
Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and R1 convergence criteria (<5% for high-resolution data) .
Case Study :
In a related structure (1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone), bifurcated hydrogen bonds stabilized the lattice despite rotational disorder in the methoxyphenyl group .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Pair : Use ethanol/water or dichloromethane/hexane for gradual crystallization.
- Temperature Gradient : Cool from 60°C to 4°C over 24 hours to obtain single crystals suitable for XRD .
- Additives : Trace acetic acid (~1%) can improve crystal morphology by modulating hydrogen-bond networks .
Advanced: How does the compound’s stability under varying pH conditions impact formulation for in vitro studies?
Methodological Answer:
- pH Stability Assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24h, monitoring degradation via HPLC.
- Degradation Pathways : Acidic conditions may hydrolyze the methoxy group to phenol, while alkaline conditions cleave the sulfanyl linkage.
- Stabilizers : Use antioxidants (e.g., BHT) in DMSO stock solutions to prevent oxidative decomposition .
Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., 5-lipoxygenase)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to 5-lipoxygenase-activating protein (FLAP) using GROMACS. Triazole sulfur forms a critical hydrogen bond with Arg21 .
- QSAR Models : Corrogate substituent hydrophobicity (ClogP) and polar surface area (PSA) with inhibitory activity (IC₅₀).
- Validation : Cross-check docking poses with experimental mutagenesis data (e.g., FLAP-K52A mutants show reduced binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
